Reduced Reactivity in Allylzincation Compared to 1-Aryl-1-Alkynes: A Class-Level Reactivity Benchmark
In cobalt-catalyzed allylzincation reactions, internal alkynes like 6-dodecyne exhibit significantly lower reactivity compared to 1-aryl-1-alkynes. This provides a class-level inference for 4-dodecyne's expected behavior in similar transition-metal-catalyzed transformations [1]. This lower reactivity can be strategically leveraged for chemoselectivity in complex molecule synthesis where an aryl-alkyne might undergo an undesired side reaction.
| Evidence Dimension | Relative reactivity in Cobalt(II) chloride-catalyzed allylzincation |
|---|---|
| Target Compound Data | Much less reactive (inferred for 4-dodecyne from 6-dodecyne) |
| Comparator Or Baseline | 1-Aryl-1-alkynes |
| Quantified Difference | Qualitative observation of being 'much less reactive' |
| Conditions | Reaction of internal alkynes with allylzinc species using cobalt(II) chloride catalyst |
Why This Matters
This class-level reactivity profile is a key differentiator from highly activated aryl alkynes, enabling selective functionalization in complex synthetic routes.
- [1] Murahashi, S. I., & Mitsue, Y. (2024). Cobalt-Catalyzed Allylzincations of Internal Alkynes. Journal of Synthetic Organic Chemistry, Japan. View Source
